molecular formula C20H15N3O4 B3060519 Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate CAS No. 478413-45-5

Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate

Cat. No. B3060519
M. Wt: 361.3 g/mol
InChI Key: LGPFHQVEKXEUBO-UHFFFAOYSA-N
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Patent
US08278445B2

Procedure details

Under the dried nitrogen atmosphere, to a reaction flask were added 540 mL of dried N,N-dimethylformamide, 26.2 g of 2-hydroxybenzonitrile, 29.8 g of 4,6-dichloropyrimidine and 27.6 g of anhydrous potassium carbonate, and this mixture is heated under stirring to 100. degree. C. to be followed by reacting for 3 hrs. Then, 34.9 g of methyl 2-hydroxyphenylacetate and 13.8 g of anhydrous potassium carbonate were added and the temperature was increased to 120. degree. C. The reaction went on under stirring for 5 hrs. Afterwards, N,N-dimethylformamide was recovered by concentrating the reaction mixture under reduced pressure, 150 mL of toluene and 100 mL of water were added to the residue to dissolve the solid under stirring. The solution was left to stand still for separation of an organic phase and an aqueous phase. The organic phase was concentrated to obtain .a solid crude product of methyl 2-(2-(6-(2-cyanophenoxy)pyrimidine-4-oxy)phenyl)acetate. After purification, 54 g of amber solid was obtained from the crude product with a yield of 75%.
Quantity
34.9 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step Two
Quantity
29.8 g
Type
reactant
Reaction Step Two
Quantity
27.6 g
Type
reactant
Reaction Step Two
Quantity
540 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].Cl[C:11]1[CH:16]=[C:15](Cl)[N:14]=[CH:13][N:12]=1.C(=O)([O-])[O-].[K+].[K+].[OH:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH2:31][C:32]([O:34][CH3:35])=[O:33]>CN(C)C=O>[C:4]([C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[O:1][C:15]1[N:14]=[CH:13][N:12]=[C:11]([O:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=2[CH2:31][C:32]([O:34][CH3:35])=[O:33])[CH:16]=1)#[N:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
34.9 g
Type
reactant
Smiles
OC1=C(C=CC=C1)CC(=O)OC
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
26.2 g
Type
reactant
Smiles
OC1=C(C#N)C=CC=C1
Name
Quantity
29.8 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
27.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
540 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring to 100
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
this mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was increased to 120
STIRRING
Type
STIRRING
Details
under stirring for 5 hrs
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Afterwards, N,N-dimethylformamide was recovered
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the reaction mixture under reduced pressure, 150 mL of toluene and 100 mL of water
ADDITION
Type
ADDITION
Details
were added to the residue
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid
STIRRING
Type
STIRRING
Details
under stirring
WAIT
Type
WAIT
Details
The solution was left
CUSTOM
Type
CUSTOM
Details
to stand still for separation of an organic phase
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C1=C(OC2=CC(=NC=N2)OC2=C(C=CC=C2)CC(=O)OC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.